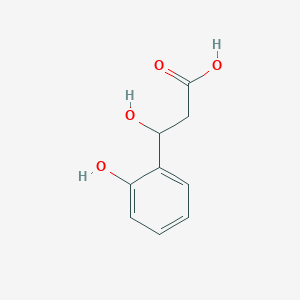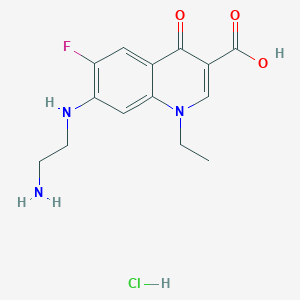![molecular formula C16H21NO2 B13430822 [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)
[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[321]octane-2-carboxylic Acid Methyl Ester is a complex organic compound that belongs to the class of tropane alkaloids This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester typically involves the use of tropinone derivatives. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, it is studied for its potential interactions with biological molecules, including enzymes and receptors. Its structure allows it to bind to specific targets, making it useful in biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects
Industry
In industry, it is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Cocaethylene: A similar compound with a benzoyloxy group instead of a methylphenyl group.
Ecgonine Methyl Ester: Another related compound with a hydroxy group instead of a methylphenyl group.
Uniqueness
The uniqueness of [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-10-3-5-11(6-4-10)13-9-12-7-8-14(17-12)15(13)16(18)19-2/h3-6,12-15,17H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
YUMUSCBAOZYAIX-YJNKXOJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



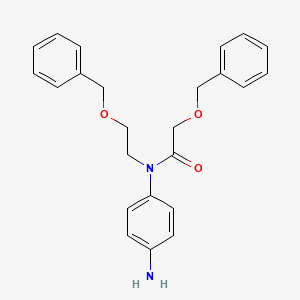
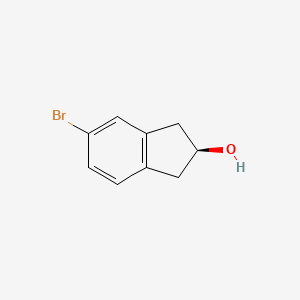
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)

![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)
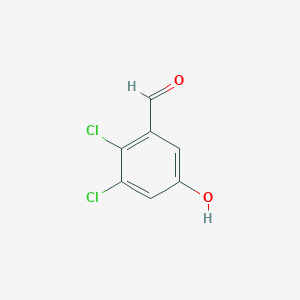
![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)
![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
